An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of α,α-Disubstituted Amino Acids
In the landscape of modern medicinal chemistry and drug development, non-proteinogenic amino acids have emerged as crucial building blocks for creating novel therapeutics with enhanced pharmacological profiles. Among these, α,α-disubstituted amino acids, such as 2-(dimethylamino)-2-methylpropanoic acid, are of particular interest. The gem-disubstitution at the α-carbon introduces significant conformational constraints, which can lead to peptides and other molecules with increased metabolic stability, predictable secondary structures, and improved receptor-binding affinity. 2-(Dimethylamino)-2-methylpropanoic acid, with its tertiary amine functionality, offers a unique combination of steric bulk and a basic center, making it a valuable synthon in the design of a wide array of bioactive compounds.
This technical guide provides a comprehensive overview of the synthetic routes to 2-(Dimethylamino)-2-methylpropanoic acid, with a primary focus on the robust and widely applicable Strecker synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss alternative synthetic strategies. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of complex amino acid derivatives.
Part 1: The Strecker Synthesis: A Classic and Versatile Approach
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient methods for the preparation of α-amino acids.[1] Its adaptability allows for the synthesis of α,α-disubstituted amino acids through the use of ketones as the carbonyl component.[2] The overall transformation for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid involves a one-pot, three-component reaction between acetone, dimethylamine, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile intermediate.
Mechanistic Insights
The Strecker synthesis proceeds in two main stages: the formation of an α-(dimethylamino)-α-methylpropanenitrile and its subsequent hydrolysis.
Stage 1: Formation of the α-Aminonitrile
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Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of acetone. This is typically followed by the protonation of the resulting hydroxyl group and subsequent elimination of a water molecule to form a reactive dimethyliminium ion.[3]
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Cyanide Addition: A cyanide anion (from a source like NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable α-(dimethylamino)-α-methylpropanenitrile intermediate.[3]
Stage 2: Hydrolysis to the Carboxylic Acid
The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions.[4]
-
Acidic Hydrolysis: The nitrile nitrogen is protonated, rendering the nitrile carbon more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the final carboxylic acid and an ammonium ion.[1]
-
Basic Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under the basic conditions gives the carboxylate salt, which is then protonated in an acidic workup to yield the final amino acid.
Visualizing the Strecker Synthesis Workflow
Caption: Overall workflow for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid via the Strecker synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a well-established procedure for the synthesis of α-aminoisobutyric acid and is expected to provide good yields of the target compound.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone | 58.08 | 175 g (221 mL) | 3.0 |
| Dimethylamine (40% in water) | 45.08 | 338 g (384 mL) | 3.0 |
| Sodium Cyanide (NaCN) | 49.01 | 160 g | 3.26 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
Step 1: Synthesis of 2-(Dimethylamino)-2-methylpropanenitrile
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In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 160 g (3.26 mol) of sodium cyanide in 350 mL of water.
-
Cool the flask in an ice-water bath to 5-10 °C.
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In a separate beaker, prepare a mixture of 175 g (3.0 mol) of acetone and 338 g (3.0 mol) of a 40% aqueous solution of dimethylamine.
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Add the acetone-dimethylamine mixture dropwise to the stirred sodium cyanide solution over a period of 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional hour, then allow the mixture to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a separatory funnel. The product will likely form an upper organic layer. Separate the layers.
-
Extract the aqueous layer with three 200 mL portions of diethyl ether.
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Combine the organic layer and the ethereal extracts. Wash the combined organic phase with two 100 mL portions of brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude 2-(dimethylamino)-2-methylpropanenitrile can be used directly in the next step or purified by vacuum distillation.
Step 2: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic Acid
-
Caution: This step should be performed in a well-ventilated fume hood as it may release toxic fumes.
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To the crude aminonitrile in a 2-liter round-bottom flask, add 600 mL of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 6-7) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).
-
The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-(dimethylamino)-2-methylpropanoic acid.
Characterization of the Final Product
The identity and purity of the synthesized 2-(Dimethylamino)-2-methylpropanoic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a singlet for the two N-methyl groups, a singlet for the two α-methyl groups, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR will show distinct signals for the N-methyl carbons, the α-methyl carbons, the quaternary α-carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-N stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 131.17 g/mol should be observed.
Part 2: Alternative Synthetic Strategies
While the Strecker synthesis is a powerful tool, other methods can also be employed for the synthesis of 2-(dimethylamino)-2-methylpropanoic acid.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that can be used to synthesize α,α-disubstituted amino acids.[6] This method involves the reaction of a ketone (acetone) with an alkali metal cyanide (e.g., KCN) and ammonium carbonate to form a hydantoin intermediate.[7] The hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired amino acid.
The key intermediate in this synthesis is 5,5-dimethylhydantoin. While the classical Bucherer-Bergs reaction uses ammonia (from ammonium carbonate), modifications using primary or secondary amines are less common for the direct synthesis of N-substituted amino acids. Therefore, this route would likely involve the synthesis of α-aminoisobutyric acid followed by a subsequent N,N-dimethylation step, making it a longer, albeit viable, alternative.
Caption: A potential synthetic route to 2-(Dimethylamino)-2-methylpropanoic acid via the Bucherer-Bergs reaction.
Comparison of Synthetic Routes
| Feature | Strecker Synthesis | Bucherer-Bergs Route |
| Starting Materials | Acetone, Dimethylamine, Cyanide Source | Acetone, Cyanide Source, (NH₄)₂CO₃, Methylating Agent |
| Number of Steps | 2 (One-pot aminonitrile formation + hydrolysis) | 3 (Hydantoin formation + hydrolysis + N,N-dimethylation) |
| Key Intermediate | α-Aminonitrile | Hydantoin |
| Directness | More direct for N-substituted amino acids | Less direct, requires a separate N-alkylation step |
| Potential Hazards | Use of cyanide | Use of cyanide and potentially hazardous methylating agents |
Conclusion: A Reliable Path to a Valuable Building Block
The synthesis of 2-(dimethylamino)-2-methylpropanoic acid is readily achievable through well-established synthetic methodologies. The Strecker synthesis stands out as the most direct and efficient route, offering a one-pot formation of the key α-aminonitrile intermediate from readily available starting materials. The subsequent hydrolysis, although requiring careful handling of strong acids, is a standard and reliable transformation. For researchers requiring this valuable α,α-disubstituted amino acid, the Strecker synthesis provides a robust and scalable method. The alternative Bucherer-Bergs route, while less direct, offers another viable pathway and highlights the versatility of classical organic reactions in the synthesis of complex molecules. This guide provides the necessary theoretical framework and practical guidance for the successful synthesis of 2-(dimethylamino)-2-methylpropanoic acid, empowering further research and development in the exciting field of medicinal chemistry.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
- Bucherer, H. T.; Bergs, W.
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Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Organic Syntheses1931 , 11, 4. [Link]
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Organic Syntheses. α-Aminoisobutyric acid. [Link]
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NROChemistry. Strecker Synthesis. [Link]
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Khan Academy. Alpha amino acid synthesis. [Link]
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
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